3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid heterocyclic scaffold combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety. Key structural attributes include:
- A (Z)-configured methylene bridge linking the pyrimidinone and thiazolidinone rings.
- A 3-allyl substituent on the thiazolidinone ring, contributing to steric and electronic modulation.
This architecture is characteristic of bioactive molecules targeting enzymes or receptors, though specific mechanistic data for this compound remain under investigation.
Properties
Molecular Formula |
C19H20N4O3S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-9-23-18(25)14(28-19(23)27)12-13-16(20-8-6-11-26-2)21-15-7-4-5-10-22(15)17(13)24/h3-5,7,10,12,20H,1,6,8-9,11H2,2H3/b14-12- |
InChI Key |
ZDTJTJSZLDHPFU-OWBHPGMISA-N |
Isomeric SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
(a) Thiazolidinone Substituent Variations
- Allyl vs. In contrast, methoxypropyl or methoxyethyl substituents (e.g., ) increase polarity, improving aqueous solubility but possibly reducing membrane permeability .
- Sulfur Position : The 2-thioxo group in all analogs facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition (e.g., metalloproteinases) .
(b) Amino Substituent Effects
- 3-Methoxypropyl vs. Aromatic Groups: The target’s 3-methoxypropyl amino group balances hydrophilicity and flexibility, whereas the phenylethyl group in adds aromatic bulk, favoring interactions with aromatic residues in target proteins.
(c) NMR and Spectroscopic Comparisons
- NMR studies of analogous compounds (e.g., ) reveal that substituents in regions analogous to the allyl/methoxypropyl positions cause significant chemical shift variations (δ 1.5–3.0 ppm for alkyl protons). These shifts correlate with altered electronic environments, impacting reactivity and binding .
Implications for Bioactivity
- Antimicrobial Activity: Thiazolidinones with allyl or methoxyalkyl substituents exhibit moderate-to-strong activity against Gram-positive bacteria, likely due to membrane disruption .
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction . This method employs 2-chloropyridine derivatives and (Z)-3-amino-3-arylacrylate esters under optimized conditions (130°C in DMF, 10 mol% CuI). The reaction proceeds through initial C–N bond formation at the pyridine nitrogen, followed by cyclization to form the fused pyrimidinone ring . Key parameters include:
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | CuI (10 mol%) | 72–89% |
| Solvent | DMF | — |
| Temperature | 130°C | — |
| Substitution Pattern | Electron-deficient pyridines | Higher yields |
Thiazolidinone Moiety Construction
The 3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene component is synthesized through a modified Schiff base cyclization protocol . The sequence involves:
-
Schiff Base Formation : Condensation of 3-allyl-4-oxo-thiazolidine-2-thione with formaldehyde in acidic media .
-
Cyclization : Treatment with mercaptoacetic acid in dry benzene under reflux to form the thioxo-thiazolidinone ring .
-
Z-Isomer Stabilization : Selective crystallization from ethanol/water mixtures to isolate the thermodynamically favored Z-configuration .
Critical reaction parameters include:
| Step | Conditions | Key Observations |
|---|---|---|
| Cyclization | Benzene, 80°C, 6 hr | 68% yield |
| Configuration Control | Ethanol/water (3:1) | >95% Z-selectivity |
Coupling of Pyrido-Pyrimidinone and Thiazolidinone
The methylidene bridge between the two heterocyclic systems is established via a Knoevenagel condensation . The pyrido-pyrimidin-4-one derivative (1.0 equiv) reacts with the thiazolidinone aldehyde (1.2 equiv) in the presence of piperidine (20 mol%) and molecular sieves in anhydrous toluene:
Optimization Data :
Introduction of the 3-Methoxypropylamino Group
The 2-amino substituent is installed via nucleophilic aromatic substitution under microwave-assisted conditions . Key steps include:
-
Chlorination : Treatment of the 2-position with POCl₃/DMF to form 2-chloropyrido-pyrimidinone
-
Amination : Reaction with 3-methoxypropylamine (3 equiv) in DMSO at 150°C (microwave, 30 min)
Reaction Profile :
Final Product Characterization
The synthesized compound is characterized through:
-
Spectroscopic Analysis :
-
Chromatographic Purity :
-
X-ray Crystallography :
Scale-Up Considerations
For gram-scale production:
Typical overall yield from commercial starting materials: 19–23% .
Alternative Synthetic Routes
Comparative analysis of different approaches:
Recent advancements suggest potential for photoredox-mediated C–H activation to streamline the synthesis , though this remains exploratory for this specific compound.
Process Optimization Strategies
Key improvements developed through mechanistic studies:
-
Catalyst Recycling :
-
Solvent Selection :
-
Continuous Flow Processing :
Impurity Profiling and Control
Common impurities identified during synthesis:
Analytical Method Development
Validated QC methods for batch release:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. For example:
- Step 1 : React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases (imine intermediates) .
- Step 2 : Introduce thiazolidinone rings via reaction with 2-mercaptoacetic acid under acidic conditions (e.g., glacial acetic acid) to form the thioxothiazolidin-4-one core .
- Step 3 : Functionalize the pyrido[1,2-a]pyrimidin-4-one moiety with a 3-methoxypropylamine group using nucleophilic substitution (e.g., DMF as solvent, 80–100°C).
Q. How can the compound’s structure and purity be validated?
- Characterization Techniques :
- NMR : Use - and -NMR to confirm the Z-configuration of the methylidene group and substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z vs. calculated for C20H22N4O3S2).
- X-ray Crystallography : Resolve stereochemical ambiguities in the thiazolidinone and pyrido-pyrimidine moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null activity)?
- Hypothesis Testing :
- Variable Analysis : Compare substituent effects (e.g., 3-methoxypropyl vs. allyl groups) on bioactivity using SAR studies .
- Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) with controls for solvent interference .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Approach :
- Molecular Docking : Simulate interactions with enzymes like DHFR (dihydrofolate reductase) using AutoDock Vina. Parameterize the thioxo group’s sulfur for hydrogen bonding .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
Q. What experimental designs optimize catalytic efficiency in derivatization reactions?
- Design :
- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures (60–120°C) to maximize yield in allylation or amination steps .
- Kinetic Studies : Use in-situ FTIR to track reaction intermediates and identify rate-limiting steps .
Critical Analysis of Contradictions
- Anti-Oxidant vs. Pro-Oxidant Effects : Discrepancies may arise from assay conditions (e.g., DCFH-DA vs. ABTS assays). Standardize protocols using NIST reference materials .
- Solubility Limitations : Poor aqueous solubility (noted in PubChem data ) may skew in vitro bioactivity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
